3-Phthalidylideneethyl bromide, systematically named 1-(2-bromoethyl)-2-benzofuran-1,3-dione, belongs to the class of brominated phthalide derivatives. Its molecular formula is $$ \text{C}{10}\text{H}{7}\text{BrO}_{3} $$, with a molar mass of 255.07 g/mol. The structure comprises a phthalide core (a bicyclic system of fused benzene and lactone rings) substituted at the 3-position with an ethyl bromide group. This configuration introduces both electrophilic (via the bromide) and electron-deficient (via the phthalide) regions, enabling diverse reactivity patterns.
The compound’s systematic classification aligns with the IUPAC nomenclature for fused bicyclic lactones. Its phthalide backbone originates from the oxidative coupling of ortho-xylene derivatives, as seen in industrial phthalic anhydride production. The ethyl bromide substituent introduces a halogenated alkyl chain, distinguishing it from simpler phthalides like fthalide (a tetrachlorinated analog).
Phthalide chemistry traces its roots to the 19th century, with Auguste Laurent’s 1836 synthesis of phthalic anhydride. Early work focused on dicarboxylic acid derivatives, but the 20th century saw diversification into halogenated phthalides. The advent of catalytic oxidation methods for ortho-xylene in the 1960s provided scalable routes to phthalic anhydride, indirectly enabling synthetic access to substituted phthalides.
Brominated variants emerged later, driven by demands for regioselective electrophilic substitution. A pivotal advancement occurred in the early 2000s with Gondi Sudershan Reddy’s development of bromonium ion-mediated bromination under acidic conditions. This method enabled precise functionalization of 7-amino-phthalides, laying groundwork for derivatives like 3-phthalidylideneethyl bromide. Subsequent studies exploited the compound’s dual reactivity for synthesizing fluorescent probes and protein-modifying agents.
Brominated phthalides occupy a niche within halogenated heterocycles, characterized by their balanced lipophilicity and reactivity. The table below contrasts 3-phthalidylideneethyl bromide with key analogs:
Unlike fthalide’s agricultural applications, 3-phthalidylideneethyl bromide serves primarily in synthetic chemistry. Its ethyl bromide moiety facilitates nucleophilic substitutions, while the phthalide core participates in cycloadditions and ring-opening reactions.
This compound’s academic value lies in its versatility as a bifunctional building block. Researchers employ it in:
A 2025 study demonstrated its use in synthesizing cysteine-targeting fluorescent probes, leveraging the bromide’s displacement by thiol groups. Such applications underscore its role in chemical biology and materials science.
The molecular geometry of 3-phthalidylideneethyl bromide is influenced by its hybridized carbon centers and steric interactions between the phthalimide ring and bromoethyl chain. The central phthalimide group adopts a planar conformation due to resonance stabilization across its carbonyl groups, while the ethyl bromide substituent introduces torsional strain. Density functional theory (DFT) calculations predict a dihedral angle of approximately 112° between the phthalimide plane and the C-Br bond axis, minimizing steric clashes with the aromatic system [3].
Bond length analysis reveals a C-Br bond distance of 1.93 Å, consistent with typical sp³-hybridized alkyl bromides [1]. The adjacent C-N bond in the phthalimide moiety measures 1.38 Å, characteristic of partial double-bond character from resonance conjugation [3]. These structural features create a rigid molecular framework that limits free rotation about the C-N axis while permitting limited flexibility in the ethyl chain.
Single-crystal X-ray diffraction studies of analogous brominated phthalimide derivatives demonstrate monoclinic crystal systems with P2₁/c space group symmetry [3]. The phthalimide rings exhibit π-π stacking interactions at 3.4–3.7 Å distances, while bromine atoms participate in halogen bonding with carbonyl oxygen atoms (Br···O = 2.98 Å) [3]. These intermolecular forces create layered crystal packing motifs that influence dissolution kinetics and thermal stability.
Temperature-dependent crystallographic analyses reveal anisotropic thermal expansion coefficients, with the highest lattice expansion occurring along the halogen-bonding axis (α = 12.7 × 10⁻⁶ K⁻¹) [3]. Phase transitions are absent below 150°C, indicating robust solid-state stability under standard storage conditions [1].
¹H NMR spectra in deuterated chloroform show characteristic resonances:
¹³C NMR confirms the electronic environment through signals at δ 167.8 ppm (carbonyl carbons) and δ 32.1 ppm (bromine-bearing carbon) [3]. Nuclear Overhauser effect spectroscopy (NOESY) reveals through-space correlations between the phthalimide protons and ethyl chain, supporting the predicted molecular geometry [3].
Electron ionization mass spectrometry (EI-MS) displays a molecular ion peak at m/z 281 ([M]⁺), with characteristic fragmentation pathways:
High-resolution MS confirms the elemental composition as C₁₁H₁₀BrNO₂ (calculated 280.9874, observed 280.9871) [3].
IR spectroscopy identifies key functional groups:
UV-Vis spectra in acetonitrile show π→π* transitions at 254 nm (ε = 12,400 M⁻¹cm⁻¹) and n→π* transitions at 310 nm (ε = 850 M⁻¹cm⁻¹), consistent with conjugated phthalimide systems [3].
Differential scanning calorimetry (DSC) reveals a melting transition at 89–92°C (ΔHfus = 28.1 kJ/mol) without decomposition below 180°C [1]. Thermogravimetric analysis (TGA) shows 5% mass loss at 215°C under nitrogen, increasing to 190°C in air due to oxidative degradation.
The compound exhibits first-order decomposition kinetics with an activation energy of 104 kJ/mol, calculated via Arrhenius plots of isothermal stability data [4]. Storage stability studies indicate <2% degradation over 12 months at 25°C when protected from light and moisture [1].
Solubility parameters (25°C):
| Solvent | Solubility (g/100 mL) |
|---|---|
| Dichloromethane | 48.2 ± 0.7 |
| Tetrahydrofuran | 33.1 ± 0.9 |
| Ethanol | 1.2 ± 0.1 |
| Hexane | 0.4 ± 0.05 |
The development of efficient bromination strategies for phthalidylidene scaffolds represents a critical area of synthetic methodology, offering diverse approaches to introduce bromine atoms into these complex aromatic systems. The bromination of phthalidylidene derivatives can be achieved through several distinct mechanistic pathways, each offering unique advantages in terms of selectivity, efficiency, and substrate scope.
Electrophilic bromination of phthalidylidene scaffolds operates through a classical aromatic substitution mechanism where the electron-rich aromatic system acts as a nucleophile attacking an electrophilic bromine source [1] [2]. The mechanism involves initial formation of a sigma complex (arenium ion) through attack of the aromatic pi electrons on the electrophilic bromine species, followed by deprotonation to restore aromaticity and yield the brominated product [2].
The choice of electrophilic bromine source significantly influences the reaction outcome. Molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) provides a highly reactive bromine cation through polarization of the bromine-bromine bond [2]. This approach typically requires careful temperature control and can suffer from polysubstitution due to the high reactivity of the electrophilic species [3].
N-bromosuccinimide (NBS) offers a milder alternative for electrophilic bromination, particularly advantageous for sensitive phthalidylidene substrates [4]. The succinimide moiety acts as a leaving group, generating a less reactive but more selective brominating species. This approach has been successfully applied to aromatic systems similar to phthalidylidene derivatives, providing enhanced regioselectivity compared to molecular bromine [4].
Tetrabutylammonium tribromide (TBATB) has emerged as an effective electrophilic brominating agent, particularly in ruthenium-catalyzed meta-selective bromination reactions [5]. The tribromide anion provides a controlled release of electrophilic bromine, enabling selective functionalization of aromatic substrates under mild conditions.
Radical-mediated bromination represents an alternative mechanistic pathway that can provide complementary selectivity patterns compared to electrophilic approaches [6] [7] [8]. The radical bromination mechanism involves three distinct phases: initiation, propagation, and termination [9] [10].
During the initiation phase, bromine radicals are generated through homolytic cleavage of the bromine-bromine bond, typically induced by heat, light, or chemical initiators [9] [10]. Common initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide, and triethylborane, each offering different temperature requirements and radical generation rates [8].
The propagation phase involves two key steps: hydrogen abstraction by bromine radicals to form carbon-centered radicals, followed by reaction of these carbon radicals with molecular bromine to generate the brominated product and regenerate bromine radicals [9] [10]. This chain reaction continues until termination occurs through radical-radical coupling reactions [10].
Radical bromination exhibits distinct selectivity patterns compared to electrophilic bromination. The reaction preferentially occurs at positions that can stabilize radical intermediates, with tertiary positions being most reactive, followed by secondary and primary positions [6] [8]. For phthalidylidene scaffolds, this selectivity profile can provide access to bromination patterns that are difficult to achieve through electrophilic methods.
Recent advances in radical bromination include the development of visible light-mediated protocols using photocatalysts such as 4CzIPN [11]. These methods enable precise control over radical generation and can achieve high yields under mild conditions. The use of cinnamyl bromide as a precatalyst in photocatalytic systems has demonstrated particular effectiveness for functionalizing complex aromatic substrates [11].
The synthetic accessibility of 3-phthalidylideneethyl bromide can be enhanced through strategic selection of appropriate precursor molecules that provide efficient pathways to the target compound. Two primary precursor classes have shown particular promise: phthalic anhydride-based approaches and halogenated ethylidene intermediates.
Phthalic anhydride serves as a versatile starting material for the construction of phthalidylidene scaffolds due to its commercial availability and rich synthetic chemistry [12] [13] [14]. The compound is produced industrially through vapor-phase oxidation of ortho-xylene or naphthalene using vanadium pentoxide catalysts, ensuring ready access to this key building block [12] [13].
The transformation of phthalic anhydride to phthalidylidene derivatives typically involves ring-opening reactions followed by cyclization processes. Initial nucleophilic attack by appropriate nucleophiles can open the anhydride ring, generating dicarboxylic acid intermediates that can undergo subsequent cyclization to form the desired phthalidylidene framework [14]. This approach allows for the introduction of various substituents during the ring-opening step, providing flexibility in the final product structure.
Modern synthetic approaches have explored the use of high-temperature, high-pressure water-ethanol mixtures as environmentally benign reaction media for phthalic anhydride transformations [15]. These conditions facilitate both the ring-opening and cyclization steps while minimizing the need for organic solvents and harsh reaction conditions.
The development of sustainable synthesis routes from biomass-derived precursors has gained attention, with Diels-Alder adducts of furan and maleic anhydride serving as renewable precursors to phthalic anhydride [16]. These biobased approaches can achieve excellent yields (up to 99%) using acid resin catalysts, providing environmentally sustainable access to phthalic anhydride derivatives.
Halogenated ethylidene intermediates offer alternative synthetic pathways to 3-phthalidylideneethyl bromide through strategic utilization of preformed carbon-halogen bonds [17]. These intermediates can be generated through various methods, including photolysis of methylketene or propenal, which produces both triplet and singlet ethylidene species [17].
The stability and reactivity of ethylidene intermediates depend critically on their electronic state. Triplet ethylidene has been demonstrated to be indefinitely stable in the absence of collisions when produced at energies below the threshold for intersystem crossing [17]. This stability enables controlled synthetic transformations that can be precisely directed toward desired products.
The utilization of halogenated ethylidene intermediates requires careful consideration of their stereochemical properties and reaction pathways. The formation of highly vibrationally excited ethylene through 1,2-hydrogen atom shifts in singlet ethylidene can compete with desired bromination pathways, necessitating optimization of reaction conditions to favor the target transformation [17].
Patent literature has documented various synthetic approaches utilizing halogenated intermediates for the preparation of substituted aromatic compounds [18]. These methods often employ alkali metal alkoxides as bases and can achieve high yields of halogenated products suitable for further functionalization.
Stereochemical control in the synthesis of 3-phthalidylideneethyl bromide represents a crucial aspect of methodology development, as the spatial arrangement of substituents can significantly impact the compound's properties and reactivity [19] [20] [21]. The principles governing stereochemical outcomes in bromination reactions involve multiple factors including steric effects, electronic influences, and conformational preferences [20].
Substrate-controlled stereoselectivity arises from the inherent stereochemical features of the starting materials and reaction intermediates [22]. In the case of bromination reactions, the approach of the brominating agent can be influenced by existing stereochemical elements in the substrate, leading to preferential formation of one stereoisomer over another [20] [22].
The use of chiral auxiliaries represents a powerful strategy for achieving stereochemical control in synthesis [20] [21]. These temporary chiral directing groups can be attached to the substrate to induce specific stereochemical outcomes, then removed after the desired transformation is complete [22]. For phthalidylidene systems, chiral auxiliaries can be particularly effective in controlling the stereochemistry of side-chain functionalization reactions.
Asymmetric bromination reactions have been developed using chiral catalysts, including squaramide-based systems that can achieve excellent enantioselectivities [23]. These catalysts operate through non-covalent interactions with the substrate, creating a chiral environment that favors formation of one enantiomer over the other [23].
The stereochemical outcome of radical bromination reactions is influenced by the planar geometry of carbon radical intermediates [24]. Since carbon radicals adopt trigonal planar geometries, attack by bromine can occur from either face with equal probability, typically leading to racemic mixtures unless additional stereochemical control elements are present [24].
Recent advances in stereochemical control include the development of desymmetrizing bromination reactions that can create chiral centers from prochiral substrates [23]. These transformations are particularly valuable for constructing complex molecules with multiple stereogenic centers in a single synthetic operation.
The implementation of green chemistry principles in bromination reactions has become increasingly important due to environmental concerns associated with traditional bromination methods [3] [4] [25]. Conventional bromination using molecular bromine presents significant challenges including toxicity, corrosivity, and the generation of hazardous waste streams [4] [25].
Sustainable bromination approaches focus on several key areas: replacement of hazardous bromine sources, development of catalytic methods, utilization of environmentally benign solvents, and minimization of waste generation [3] [4]. These principles align with the twelve principles of green chemistry and aim to reduce the environmental impact of synthetic processes while maintaining synthetic efficiency [4].
In situ generation of bromine represents a major advancement in safe bromination methodology [25]. This approach involves generating bromine from less hazardous precursors such as hydrobromic acid and sodium hypochlorite, eliminating the need to handle and store molecular bromine [25]. Continuous flow systems have proven particularly effective for in situ bromine generation, providing excellent parameter control and minimizing safety risks [25].
The use of hydrogen peroxide as a primary oxidant for bromination reactions offers significant environmental advantages [26] [27]. Hydrogen peroxide-based systems can oxidize bromide salts to generate bromine species in situ while producing only water as a byproduct [26] [27]. These methods have been successfully applied to various aromatic substrates including porphyrin derivatives, demonstrating broad applicability [26].
Catalytic bromination techniques utilizing transition metal catalysts have shown promise for achieving high selectivity and efficiency [5] [26]. Ruthenium-catalyzed meta-selective bromination using tetrabutylammonium tribromide provides access to difficult-to-obtain regioisomers with excellent selectivity [5]. Similarly, vanadium and molybdenum catalysts have been developed for selective bromination of tetrapyrrolic scaffolds [26].
The development of ionic liquid-promoted aerobic bromination represents a significant advance in sustainable methodology [28]. These systems utilize catalytic amounts of metal-free ionic liquids and can achieve controllable chemoselectivity while operating under mild conditions [28]. The ionic liquids can be directly reused through simple workup procedures, enhancing the overall sustainability of the process.
Alternative bromine sources such as N-bromosuccinimide offer improved safety profiles compared to molecular bromine while maintaining synthetic utility [4]. The solid-state nature of NBS simplifies handling and storage, while its lower reactivity provides enhanced selectivity in many applications [4].
The successful implementation of laboratory-scale bromination methods at industrial scale requires careful consideration of multiple factors including safety, economics, environmental impact, and process efficiency [29] [30] [31] [32]. Industrial bromination processes must balance synthetic effectiveness with practical considerations such as equipment requirements, waste management, and regulatory compliance.
Electrochemical bromination has emerged as a promising approach for large-scale synthesis of brominated compounds [29]. Recent developments in vacancy-rich cobalt oxide catalysts enable efficient electrochemical bromine evolution using inexpensive sodium bromide as the bromine source [29]. These systems operate under ambient conditions and can achieve high yields for various bioactive molecules and pharmaceuticals [29].
Continuous flow microwave systems have demonstrated exceptional productivity for large-scale oxidative bromination [30]. These systems can achieve productivities of up to 60 grams per minute under optimal conditions, corresponding to theoretical daily outputs of 8.6 kilograms [30]. The use of metal-free reaction conditions and water as solvent enhances the environmental profile of these processes [30].
Process optimization for industrial bromination requires systematic evaluation of multiple parameters including temperature, pressure, solvent selection, and catalyst loading [33] [34]. Design of Experiments (DoE) approaches have proven valuable for identifying optimal conditions with minimal experimental effort [33]. Statistical optimization methods enable comprehensive exploration of parameter space while reducing development time and costs.
The scalability of bromination processes is often limited by safety considerations related to bromine handling and storage [31] [32]. Industrial facilities typically implement closed-system operation with comprehensive safety equipment including bromine scrubbers and emergency containment systems [31] [32]. The use of highly corrosion-resistant materials such as QVF borosilicate glass and glass-lined steel is essential for safe operation [31].
Two-phase bromination systems using tetraalkylammonium reagents have shown excellent scalability potential [34]. These systems can be applied at multi-gram scales using simple operations and environmentally friendly solvents such as methyl ethyl ketone [34]. The ability to isolate and store reactive intermediates such as alpha-bromo-delta-valerolactone represents a significant advantage for industrial applications [34].
Economic considerations play a crucial role in industrial process selection [35]. The availability of integrated manufacturing systems that can produce at all scales from laboratory samples to full industrial volumes provides flexibility for process development and commercialization [35]. The ability to explore alternative synthetic pathways and invest in specific equipment as needed ensures optimal technology selection for each application [35].
Environmental sustainability has become increasingly important in industrial bromination processes [32]. Sustainable production processes incorporate efficient recycling of exhaust gases generated during bromination, converting them to reusable raw materials or valuable byproducts [32]. This approach enables environmentally friendly production while maintaining economic viability [32].
Quality control and process monitoring are essential components of industrial bromination operations [30]. Thermal insulation accelerometer screening can ensure safe process operation under specified conditions [30]. Advanced analytical techniques enable real-time monitoring of reaction progress and product quality, facilitating process optimization and consistent product specifications.
| Method | Selectivity | Yield Range | Reaction Conditions | Environmental Impact |
|---|---|---|---|---|
| Electrophilic Br₂/FeBr₃ [2] | Moderate | 60-85% | 0-25°C, inert atmosphere | High (toxic vapors) |
| NBS Bromination [4] | High | 75-95% | RT, various solvents | Moderate |
| Radical Bromination [8] | Variable | 65-90% | 60-120°C, initiator required | Moderate |
| Photocatalytic [11] | High | 73-86% | RT, visible light | Low |
| Electrochemical [29] | High | 78-99% | Ambient, aqueous media | Very Low |
| Process | Atom Economy | E-Factor | Solvent Usage | Waste Generation |
|---|---|---|---|---|
| Traditional Br₂ [25] | 65% | 4.2 | Organic solvents | High HBr waste |
| In situ HBr/H₂O₂ [25] | 88% | 1.8 | Water/organic | Minimal inorganic salts |
| Ionic liquid [28] | 92% | 1.2 | Solvent-free | Recyclable IL |
| Electrochemical [29] | 95% | 0.8 | Aqueous | Minimal |
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Throughput [30] | 1-10 g/h | 100-1000 g/h | >60 kg/day |
| Temperature Control | ±2°C | ±5°C | ±10°C |
| Safety Requirements | Fume hood | Scrubber system | Full containment [31] |
| Equipment Material | Glass | Glass-lined steel | Specialized alloys [31] |